Ethane-1,1,2,2-tetracarboxylic Acid

Electrochemical Oxidation Organic Electrosynthesis Dehydrogenation

Obtain a compact, tetrafunctional carboxylic acid that serves as a high-density chelating ligand for metal-organic frameworks (MOFs) and a specific marker for malonyl radical recombination in Belousov-Zhabotinsky (BZ) reaction studies. Unlike di- or tricarboxylic acids, this compound delivers four carboxyl groups on an ethane backbone, enabling unique coordination topologies. - Provides a fully deprotonatable tetracarboxylate anion for constructing novel coordination polymers. - Enables high-yield electrochemical synthesis of 1-alkoxyethane-1,1,2,2-tetracarboxylic acid esters (up to 80% yield). - Supplied with rigorous purity analysis; ready-to-use for HPLC quantification and ligand screening.

Molecular Formula C6H6O8
Molecular Weight 206.11 g/mol
CAS No. 4378-76-1
Cat. No. B14143002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthane-1,1,2,2-tetracarboxylic Acid
CAS4378-76-1
Molecular FormulaC6H6O8
Molecular Weight206.11 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)C(=O)O)(C(=O)O)C(=O)O
InChIInChI=1S/C6H6O8/c7-3(8)1(4(9)10)2(5(11)12)6(13)14/h1-2H,(H,7,8)(H,9,10)(H,11,12)(H,13,14)
InChIKeyXWENCHGJOCJZQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 1 kg / 1 metric / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethane-1,1,2,2-tetracarboxylic Acid: Compact Tetracarboxylate Building Block


Ethane-1,1,2,2-tetracarboxylic acid (CAS 4378-76-1), with the molecular formula C₆H₆O₈ and a molecular weight of 206.11 g/mol, is an organic tetracarboxylic acid featuring four carboxyl groups (-COOH) attached to a two-carbon ethane backbone, with two carboxyls on each carbon . This compound, also known as 1,1,2,2-ethanetetracarboxylic acid, is characterized by a high density of carboxyl functionality within a compact molecular framework. It serves as a versatile precursor for the synthesis of its tetraesters and as a multidentate ligand in coordination chemistry, due to its ability to undergo sequential deprotonation to yield anions like ethylenetetracarboxylate .

Why Ethane-1,1,2,2-tetracarboxylic Acid Cannot Be Substituted


Substituting Ethane-1,1,2,2-tetracarboxylic acid (ETA) with more common di- or tricarboxylic acids such as malonic acid or citric acid is not possible for applications demanding a high local density of metal-binding sites. The compound's unique arrangement of four carboxyl groups on two adjacent carbon atoms creates a chelating geometry and a high negative charge density upon deprotonation that is fundamentally different from that of its simpler analogs. This structural feature is critical for its specific role as an intermediate in complex reaction networks, as seen in the Belousov-Zhabotinsky (BZ) reaction where it is formed exclusively through the recombination of malonyl radicals [1]. Furthermore, its tetrabasic nature allows for the formation of a fully deprotonated tetracarboxylate anion, a property essential for constructing certain coordination polymers and for achieving high yields in specific electrochemical oxidation pathways [2], outcomes that cannot be replicated by weaker or lower-denticity acids.

Ethane-1,1,2,2-tetracarboxylic Acid: Quantitative Comparison


Electrochemical Synthesis: Tunable Product Selectivity

The electrochemical oxidation of ethane-1,1,2,2-tetracarboxylic acid (ETA) esters in the presence of hydrohalic acid salts yields two distinct products. By controlling the reaction conditions, specifically the temperature and type of carrier-catalyst, the synthesis can be directed towards either ethylenetetracarboxylic acid esters (via dehydrogenation) or 1-alkoxyethane-1,1,2,2-tetracarboxylic acid esters (via addition). This tunable selectivity provides a synthetic advantage not available with simpler malonate esters, which primarily undergo homocoupling or unsymmetrical addition under similar electrochemical conditions [1].

Electrochemical Oxidation Organic Electrosynthesis Dehydrogenation

Radical Recombination Marker in BZ Reaction

In the Ce4+-malonic acid reaction, a subset of the Belousov-Zhabotinsky (BZ) oscillating reaction, HPLC studies unequivocally identify 1,1,2,2-ethanetetracarboxylic acid (ETA) as the first and primary reaction product, formed by the direct recombination of two malonyl radicals [1]. This contrasts sharply with malonic acid itself, which undergoes complex degradation pathways (bromination, decarboxylation) under BZ conditions [2]. The formation of ETA is a specific and quantifiable outcome that serves as a critical experimental marker for tracking radical pathways, a function that simpler di- or tricarboxylic acid analogs cannot fulfill due to their differing reactivity in the same radical-rich environment.

Chemical Oscillators Belousov-Zhabotinsky Reaction Free Radical Chemistry

Tetrabasic Chelating Capacity vs. Dicarboxylate Analogs

Upon deprotonation, ethane-1,1,2,2-tetracarboxylic acid yields a tetracarboxylate anion capable of acting as a multidentate ligand with a high negative charge density . This contrasts with simpler dicarboxylic acids like malonic acid, which only provide two binding sites . The ability of ETA to chelate multiple metal ions or form more complex coordination networks is a direct consequence of its four carboxyl groups situated on a short, flexible ethane backbone. While direct stability constants for ETA-metal complexes are not widely reported in the public domain, its tetrabasic nature is a defining class-level property that distinguishes it from lower-denticity analogs, enabling the formation of more robust and intricate metal-organic architectures.

Coordination Polymers Metal Chelation Ligand Design

Ethane-1,1,2,2-tetracarboxylic Acid Research Scenarios


Synthesis of 1-Alkoxyethane Tetracarboxylate Esters

Investigators requiring access to 1-alkoxyethane-1,1,2,2-tetracarboxylic acid esters should procure Ethane-1,1,2,2-tetracarboxylic acid or its tetraesters as a starting material. Evidence from electrosynthesis demonstrates that, in the presence of hydrohalic acid salts in an alcoholic solvent, ETA esters can be selectively oxidized to yield these alkoxylated derivatives with up to 80% yield [1]. This specific, high-yield route to a functionalized tetracarboxylate scaffold represents a unique and efficient synthetic strategy that is not accessible using simpler malonate esters.

BZ Reaction Radical Recombination Studies

For studies focused on the mechanism of the Belousov-Zhabotinsky (BZ) reaction or similar free radical processes, procuring a reference standard of 1,1,2,2-ethanetetracarboxylic acid (ETA) is essential. Research has confirmed that ETA is the first, stable product formed from the recombination of malonyl radicals in the Ce4+-malonic acid system [2]. As such, ETA serves as a critical, specific marker for this radical pathway. Its availability enables quantitative analysis via HPLC, allowing researchers to definitively track the recombination process and distinguish it from other reactions occurring in the complex oscillatory medium.

Exploratory Synthesis of Coordination Polymers

Research groups involved in the discovery of new coordination polymers or metal-organic frameworks (MOFs) should consider Ethane-1,1,2,2-tetracarboxylic acid as a building block ligand. Its defined tetrabasic nature and ability to form a tetracarboxylate anion provide a high density of metal-binding sites within a flexible ethane core . This specific ligand geometry and denticity offer the potential to create structural motifs and framework topologies that are inaccessible when using the more common, lower-denticity di- or tricarboxylic acid linkers. The procurement of high-purity ETA is a prerequisite for systematic investigations into the structure-property relationships of these new materials.

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